Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
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Overview
Description
Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-: is an organic compound with the molecular formula C14H8N2O2 It is characterized by the presence of a benzopyran ring fused with a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- typically involves the condensation of 2-oxo-2H-1-benzopyran-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzopyran moiety, which can exhibit fluorescence under certain conditions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- involves its interaction with specific molecular targets. The benzopyran moiety can interact with enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
- Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
- Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-
Uniqueness: Propanedinitrile, 2-[1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- stands out due to its unique combination of a benzopyran ring and propanedinitrile moiety This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Biological Activity
Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of Propanedinitrile derivatives typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have utilized methods such as conventional heating and microwave irradiation to enhance yields. For instance, a study reported a yield of 90% using microwave radiation for the synthesis of related compounds . The characterization of these compounds is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which confirm the structural integrity and purity of the synthesized products.
Antimicrobial Activity
Propanedinitrile derivatives have been evaluated for their antimicrobial properties against various microorganisms. A notable study indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and Clostridium tetani. Additionally, the compound demonstrated antifungal activity against Rhizoctonia solani, suggesting its potential use in agricultural applications .
Table 1: Antimicrobial Activity of Propanedinitrile Derivatives
Compound | Microorganism | Activity (MIC µg/mL) |
---|---|---|
1 | Bacillus subtilis | 32 |
1 | Clostridium tetani | 25 |
1 | Rhizoctonia solani | 15 |
Antioxidant Activity
The antioxidant capacity of Propanedinitrile has also been assessed through various assays. One study reported that a derivative of this compound exhibited a scavenging activity with an IC50 value of 43.39 µg/mL against the DPPH radical, indicating strong antioxidant potential . This activity is crucial for preventing oxidative stress-related diseases.
Structure-Activity Relationships (SAR)
The biological activity of Propanedinitrile derivatives can be correlated with their chemical structure through SAR analyses. Variations in substituents on the benzopyran moiety significantly influence both antimicrobial and antioxidant activities. For example, compounds with electron-withdrawing groups showed enhanced antibacterial properties compared to those with electron-donating groups . Molecular docking studies further revealed that these compounds bind effectively to target proteins, which correlates with their observed biological activities.
Case Studies
Case Study 1: Antibacterial Evaluation
In a comprehensive evaluation of antibacterial properties, several derivatives were tested against a panel of pathogens. The results indicated that modifications on the benzopyran structure led to varying degrees of effectiveness. Compounds with halogen substitutions exhibited notably improved antibacterial activity compared to their unsubstituted counterparts .
Case Study 2: Antioxidant Mechanism Investigation
A separate investigation focused on elucidating the mechanism behind the antioxidant activity of Propanedinitrile derivatives. The study employed in vitro assays to demonstrate that these compounds effectively reduce reactive oxygen species (ROS) levels in cellular models, thereby mitigating oxidative damage .
Properties
CAS No. |
102353-99-1 |
---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-[1-(2-oxochromen-3-yl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C14H8N2O2/c1-9(11(7-15)8-16)12-6-10-4-2-3-5-13(10)18-14(12)17/h2-6H,1H3 |
InChI Key |
KFBGSZIESUFNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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